Product packaging for 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea(Cat. No.:)

1-(3-Bromophenyl)-3-(4-fluorophenyl)urea

Cat. No.: B5720498
M. Wt: 309.13 g/mol
InChI Key: DYVGYJDBWKNBHA-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(4-fluorophenyl)urea is a synthetic small molecule with the chemical formula C13H9BrF2N2O, provided as a high-purity compound for research purposes . This aryl urea derivative is part of a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery for their potential as versatile scaffolds in the development of novel therapeutic agents . Urea and thiourea derivatives are extensively investigated for a wide spectrum of biological activities. Research into analogous compounds has demonstrated promising pharmacological properties, including antibacterial and anticancer effects . These compounds often function by interacting with biological targets such as enzymes and protein complexes, making them valuable chemical tools for probing disease mechanisms . The structural motif of this compound, featuring halogenated aryl rings, is commonly employed in chemical research to optimize molecular interactions and modulate physicochemical properties. It serves as a key intermediate for researchers in organic synthesis and for those exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrFN2O B5720498 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c14-9-2-1-3-12(8-9)17-13(18)16-11-6-4-10(15)5-7-11/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVGYJDBWKNBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 1 3 Bromophenyl 3 4 Fluorophenyl Urea and Its Derivatives

General Principles of Urea (B33335) Bond Formation in Aryl Urea Synthesis

The construction of the urea linkage in N,N'-diarylureas can be achieved through several reliable synthetic methodologies. These methods often involve the reaction of an amine with a reactive carbonyl species, such as an isocyanate or a carbamoyl (B1232498) chloride, or the in situ generation of these intermediates.

Amine-Isocyanate Coupling Reactions

The most direct and widely employed method for the synthesis of unsymmetrical diaryl ureas is the coupling reaction between an appropriately substituted aryl amine and an aryl isocyanate. asianpubs.orgnih.gov This reaction is typically characterized by high yields and mild reaction conditions. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, followed by a proton transfer to yield the urea. chemicalbook.com

The reaction is generally conducted in an inert solvent, such as acetone (B3395972) or dichloromethane (B109758), at room temperature. asianpubs.org No catalyst is usually required for this straightforward transformation. The choice of reactants dictates the final product; for instance, the reaction of 3-bromoaniline (B18343) with 4-fluorophenyl isocyanate, or conversely, 4-fluoroaniline (B128567) with 3-bromophenyl isocyanate, would both yield the target compound, 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea.

A variety of substituted aryl ureas have been synthesized using this methodology, highlighting its broad applicability. The following table provides examples of diaryl ureas synthesized through amine-isocyanate coupling.

Aryl AmineAryl IsocyanateProduct
Pyridyl amide derivative4-Fluorophenyl isocyanate4-[4-[[[4-Fluorophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide asianpubs.org
Pyridyl amide derivative3-(Trifluoromethyl)phenyl isocyanate4-[4-[[[3-(Trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide asianpubs.org
Pyridyl amide derivative4-Nitrophenyl isocyanate4-[4-[[[4-Nitrophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide asianpubs.org

This table showcases examples of diaryl ureas synthesized via amine-isocyanate coupling, demonstrating the versatility of this method.

Carbamoyl Chloride Intermediates and Reactivity

Carbamoyl chlorides are reactive intermediates that can be employed in the synthesis of ureas. They are typically prepared by the reaction of a primary or secondary amine with phosgene (B1210022) or a phosgene equivalent. The resulting carbamoyl chloride can then react with another amine to form the desired urea. This method is particularly useful for the synthesis of unsymmetrical ureas, as the two amine components can be added sequentially.

The reactivity of carbamoyl chlorides is influenced by the electronic nature of the substituents on the amine. Electron-withdrawing groups can decrease the nucleophilicity of the amine, making the formation of the carbamoyl chloride more challenging. Conversely, electron-donating groups can enhance the reactivity. Transition metal-catalyzed reactions of carbamoyl chlorides have also been developed, expanding their synthetic utility. rsc.org

Triphosgene-Mediated Synthetic Pathways

Due to the hazardous nature of phosgene gas, solid and safer phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often preferred for the in situ generation of isocyanates or for the direct synthesis of ureas. mdpi.com Triphosgene, in the presence of a tertiary amine base such as triethylamine, reacts with an aryl amine to form an isocyanate intermediate. This intermediate can then be reacted in the same pot with a second, different aryl amine to produce an unsymmetrical diaryl urea. nih.govmdpi.com

This one-pot procedure is highly efficient and avoids the isolation of the potentially hazardous isocyanate intermediate. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane or THF. The slow addition of triphosgene to a solution of the first amine and base, followed by the addition of the second amine, allows for controlled formation of the unsymmetrical product.

Nucleophilic Addition to Isocyanates/Isothiocyanates

The fundamental reaction underpinning many urea syntheses is the nucleophilic addition of an amine to an isocyanate. asianpubs.orgnih.gov The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This initial addition is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage.

A similar principle applies to the reaction of amines with isothiocyanates, which yields thioureas. These reactions are generally facile and proceed under mild conditions, often at room temperature, without the need for a catalyst. The high reactivity of the isocyanate group makes this a highly reliable method for urea bond formation.

Specific Synthetic Routes for this compound

While a specific documented synthesis for this compound was not found in the reviewed literature, a highly plausible and efficient synthetic route can be extrapolated from the general principles outlined above.

The most direct approach would be the reaction of 3-bromoaniline with 4-fluorophenyl isocyanate, or the complementary reaction of 4-fluoroaniline with 3-bromophenyl isocyanate. Both starting anilines and isocyanates are commercially available or can be readily synthesized. For instance, 4-fluoroaniline can be prepared by the reduction of 4-fluoronitrobenzene. chemicalbook.com Similarly, 3-bromoaniline is a commercially available reagent. cymitquimica.com The required isocyanates can be generated from the corresponding anilines using phosgene or a phosgene equivalent like triphosgene.

Optimized Reaction Conditions and Catalytic Systems for Urea Formation

Based on analogous syntheses of diaryl ureas, the optimized reaction conditions for the preparation of this compound would likely involve the following:

Method 1: Direct Amine-Isocyanate Coupling

Reactants: 3-Bromoaniline and 4-fluorophenyl isocyanate (or 4-fluoroaniline and 3-bromophenyl isocyanate).

Solvent: Anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetone.

Temperature: Room temperature.

Catalyst: Typically not required.

Work-up: The product often precipitates from the reaction mixture and can be isolated by simple filtration. If necessary, purification can be achieved by recrystallization or column chromatography.

The following table outlines a hypothetical, yet highly probable, synthetic protocol based on established procedures for similar compounds. asianpubs.org

StepReagent 1Reagent 2SolventTemperatureTimeExpected Yield
13-Bromoaniline4-Fluorophenyl isocyanateDichloromethaneRoom Temperature2-4 hoursHigh (>90%)
24-Fluoroaniline3-Bromophenyl isocyanateDichloromethaneRoom Temperature2-4 hoursHigh (>90%)

This table presents a proposed synthetic protocol for this compound based on established methodologies for analogous compounds.

Method 2: One-Pot Synthesis using Triphosgene

Reactants: 3-Bromoaniline, 4-fluoroaniline, and triphosgene.

Base: A non-nucleophilic base such as triethylamine.

Solvent: Anhydrous dichloromethane or THF.

Procedure: A solution of triphosgene would be added slowly to a cooled solution of 3-bromoaniline and triethylamine. After a period of stirring to allow for the formation of 3-bromophenyl isocyanate in situ, a solution of 4-fluoroaniline would be added. The reaction would then be allowed to warm to room temperature and stirred until completion.

Work-up: The reaction mixture would be washed with aqueous acid and brine, dried, and the solvent evaporated. The crude product could then be purified by recrystallization or chromatography.

This method offers the advantage of avoiding the handling of isolated isocyanates.

Preparation of Halogenated Aniline (B41778) Precursors

The synthesis of the target diaryl urea begins with the preparation of its key precursors, halogenated anilines. These anilines, such as 3-bromoaniline and 4-fluoroaniline, are the building blocks for the final compound. The preparation of such anilines can be achieved through various established organic chemistry reactions.

Methods for synthesizing primary aromatic amines from arylboronic acids can produce a diverse range of arylamines, including those with halogen substitutions. organic-chemistry.org For instance, functionalized arylboronic acids can react with H₂N-OSO₃H (hydroxylamine-O-sulfonic acid) under basic aqueous conditions to yield anilines. organic-chemistry.org Another approach involves the palladium-catalyzed coupling of aryl halides with ammonia (B1221849) equivalents like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) to form the parent anilines. organic-chemistry.org

Direct halogenation of aniline itself is another route, although it can lead to a mixture of products and requires careful control of reaction conditions. nih.gov The reaction pathways can involve initial ring chlorination or bromination. nih.gov For more specific substitutions, precursors like ortho-(trimethylsilyl)aryl triflates can be used to generate 3-haloarynes, which can then be converted to the desired halogenated anilines. researchgate.net

Table 1: Selected Methods for Halogenated Aniline Synthesis

MethodStarting Material ExampleReagentsProduct ExampleReference
From Arylboronic Acids3-Bromophenylboronic acidH₂N-OSO₃H, base3-Bromoaniline organic-chemistry.org
Palladium-catalyzed Amination1-Bromo-4-fluorobenzeneLiN(SiMe₃)₂, Pd(dba)₂, P(t-Bu)₃4-Fluoroaniline organic-chemistry.org
From Aryne Precursorsortho-(trimethylsilyl)aryl triflateDeprotonation/elimination3-Haloaniline researchgate.net

Synthesis of Substituted Phenyl Isocyanates

A critical intermediate in the synthesis of diaryl ureas is the substituted phenyl isocyanate. asianpubs.org These are typically generated from the corresponding aniline precursors. The most traditional method involves the reaction of an amine with phosgene or a phosgene equivalent like triphosgene. nih.govmdpi.com This reaction is generally performed in the presence of a base to produce the isocyanate intermediate. nih.gov For example, 3-bromoaniline can be converted to 3-bromophenyl isocyanate, and 4-fluoroaniline can be converted to 4-fluorophenyl isocyanate.

Due to the high toxicity of phosgene, safer alternatives have been developed. nih.gov Reagents like N,N′-Carbonyldiimidazole (CDI) are widely used as a less toxic substitute for generating isocyanates or for the direct synthesis of ureas. nih.gov The general process involves converting the aniline (e.g., 3-bromoaniline) to the corresponding isocyanate, which is then used immediately in the next step without isolation. nih.govrsc.org The reaction of anilines with potassium cyanate (B1221674) in an acidic aqueous medium also provides a pathway to the corresponding urea, proceeding through an in situ generated isocyanate. rsc.org

The synthesis of this compound can be achieved by reacting 3-bromoaniline with 4-fluorophenyl isocyanate, or conversely, by reacting 4-fluoroaniline with 3-bromophenyl isocyanate. The reaction involves the nucleophilic addition of the amine group of one precursor to the isocyanate group of the other. asianpubs.org

Development of Scalable Synthetic Procedures

For practical applications, especially in drug development, the development of efficient and scalable synthetic routes is crucial. nih.gov One-pot sequential reactions are highly advantageous as they minimize the need for tedious work-up and purification steps, making the process more efficient and suitable for large-scale production. nih.gov

A typical scalable procedure for diaryl ureas involves reacting an amine with an isocyanate in a suitable solvent like acetone or dichloromethane at room temperature. asianpubs.orgnih.gov The product often precipitates out of the solution, simplifying its isolation by filtration. asianpubs.orgrsc.org For example, a solution of an amine can be treated with an isocyanate, and after stirring for a few hours, the resulting diaryl urea product can be collected by filtration, washed, and dried, often in high yield and purity. asianpubs.org

Another scalable and environmentally friendly approach involves the synthesis of N-substituted ureas in water. rsc.org This method uses the reaction of amines with potassium isocyanate in water, avoiding organic co-solvents and often allowing for product isolation through simple filtration, which is ideal for large-scale synthesis. rsc.org

Derivatization and Analog Synthesis Strategies

To explore the structure-activity relationships and optimize the properties of the lead compound, this compound, various derivatization and analog synthesis strategies are employed. These strategies focus on systematically modifying different parts of the molecule.

Modification of Phenyl Rings and Substituents

Modifying the substituents on the two phenyl rings is a common strategy to fine-tune the biological activity and physicochemical properties of diaryl ureas. nih.govmdpi.com This involves introducing a variety of electron-donating or electron-withdrawing groups, such as halogens, methyl, and methoxy (B1213986) groups, onto the terminal aniline rings. nih.govnih.gov

For instance, based on a diaryl urea scaffold, different substituents can be introduced at various positions on the phenyl rings. avcr.cz SAR studies have shown that even small changes, like the position of a hydroxyl group (e.g., 4-position vs. 3-position), can significantly impact biological potency. avcr.cz The introduction of bulky substituents can also influence binding affinity. avcr.cz These modifications aim to enhance interactions with the target protein, which often involve hydrogen bonds from the urea moiety and π-π stacking interactions from the aromatic rings. nih.govmdpi.commdpi.com

Table 2: Examples of Phenyl Ring Modifications in Diaryl Urea Analogs

Parent ScaffoldModification StrategyExample SubstituentsPotential ImpactReference
Diaryl UreaIntroduction of halogens-Cl, -F, -IModulate lipophilicity and binding nih.govavcr.cz
Diaryl UreaIntroduction of alkyl/alkoxy groups-CH₃, -OCH₃Alter steric and electronic properties nih.govavcr.cz
Diaryl UreaIntroduction of polar groups-OH, -NH₂Enhance hydrogen bonding potential avcr.cz
Diaryl UreaIntroduction of trifluoromethyl groups-CF₃Increase metabolic stability and binding nih.gov

Introduction of Heterocyclic Moieties

For example, replacing a phenyl ring in a diaryl urea with a pyridine (B92270) ring can introduce a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target kinases. nih.govnih.gov Similarly, incorporating a quinoxalindione moiety can increase rigidity and introduce polar amide groups that are comparable to functionalities in known kinase inhibitors. nih.gov The choice of heterocycle is often guided by the structure of known inhibitors and the desire to mimic key interactions within the biological target's binding pocket. nih.govnih.gov

Table 3: Heterocyclic Moieties as Phenyl Ring Replacements

HeterocycleRationale for IntroductionReference
PyridineIntroduces H-bond acceptor, mimics known inhibitors. nih.govnih.gov
PyrazoleUnique pharmacological properties, used as a structural scaffold. nih.gov
QuinoxalinoneProvides rigidity and polar amide groups for binding. nih.gov
IndoleCommon heterocyclic structure in bioactive molecules. nih.gov
ThiazoleCan form stable heterodimers and alter electronic properties. mdpi.com

Exploration of Isosteric Replacements for the Urea Linkage

The central urea linkage is critical for the biological activity of many diaryl ureas, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.govmdpi.com However, drawbacks such as poor solubility and metabolic instability can limit the potential of urea-containing compounds. nih.gov Consequently, the exploration of isosteric replacements for the urea group is a key strategy in medicinal chemistry. nih.govdrughunter.com

Bioisosteres are functional groups that possess similar physical and chemical properties to the original moiety, allowing them to maintain biological activity while potentially improving other characteristics. drughunter.com For the urea linkage, several non-classical bioisosteres have been investigated. nih.gov The squaramide group, for instance, is a four-membered ring that can form strong hydrogen bonds and has been successfully used as a urea replacement. nih.govgoogle.com Other examples include the 2-aminopyrimidin-4(1H)-one ring, which was shown to improve permeability and stability compared to its parent urea compound. nih.gov Trifluoroethylamines have also been identified as amide isosteres that can preserve hydrogen bond-donating properties while reducing the basicity of the amine. u-tokyo.ac.jp

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science for the diversification of complex molecules at a late step in a synthetic sequence. This approach avoids the need for de novo synthesis of each new derivative, allowing for the rapid generation of analogues from a common advanced intermediate. For a molecule such as this compound, the presence of a bromine atom on one of the phenyl rings provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the parent molecule.

The primary focus of LSF on this compound and its derivatives is the transformation of the C-Br bond. Palladium-catalyzed reactions are particularly prominent in this context, offering mild reaction conditions and high functional group tolerance, which are crucial for modifying a molecule that already contains a urea linkage and a fluorine atom. Key LSF strategies applicable to this scaffold include cyanation, amination, and various carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group (–CN) is a valuable transformation in drug discovery, as this group can act as a bioisostere for other functional groups and participate in hydrogen bonding. Palladium-catalyzed cyanation of aryl bromides is a well-established method that can be applied to the late-stage modification of this compound. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being common choices due to their lower toxicity compared to other cyanide reagents.

A typical reaction would involve treating the brominated urea derivative with a palladium catalyst, a suitable ligand, and the cyanide source in an appropriate solvent. The choice of ligand is critical for the efficiency of the catalytic cycle. For instance, phosphine-based ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective. The reaction conditions are generally mild, which is advantageous for preserving the integrity of the urea moiety.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

CatalystLigandCyanide SourceBaseSolventTemperature (°C)
Pd₂(dba)₃dppfZn(CN)₂-DMF80-120
Pd(OAc)₂XPhosK₄[Fe(CN)₆]K₂CO₃t-AmylOH100-130

This table presents generalized conditions based on literature for the cyanation of aryl bromides and may be applicable to this compound.

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be employed in the late-stage functionalization of this compound to introduce various amino groups. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A wide range of primary and secondary amines can be used as coupling partners, leading to a diverse set of derivatives.

The selection of the ligand and base is crucial for achieving high yields and preventing side reactions. Sterically hindered biarylphosphine ligands have proven to be highly effective in these transformations. The reaction can often be carried out under relatively mild conditions, making it suitable for complex substrates.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

CatalystLigandAmineBaseSolventTemperature (°C)
Pd₂(dba)₃RuPhosR¹R²NHNaOtBuToluene80-110
Pd(OAc)₂JohnphosR¹R²NHK₃PO₄Dioxane100-120

This table outlines generalized conditions for the Buchwald-Hartwig amination of aryl bromides, which could be adapted for this compound.

Palladium-Catalyzed Carbon-Carbon Bond Formation

The bromine atom on the phenyl ring of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental to LSF strategies.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl compounds or introducing alkyl or vinyl groups.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. The reaction is usually catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Table 3: Overview of Palladium-Catalyzed C-C Coupling Reactions for Aryl Bromides

Reaction NameCoupling PartnerCatalyst SystemBaseTypical Product
Suzuki-MiyauraR-B(OR)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₃PO₄Aryl-R
HeckAlkenePd(OAc)₂/LigandEt₃N, K₂CO₃Aryl-alkene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N, PiperidineAryl-alkyne

This table summarizes key palladium-catalyzed C-C bond-forming reactions that are applicable to the late-stage functionalization of this compound.

The application of these late-stage functionalization techniques allows for the systematic exploration of the chemical space around the this compound core structure. By modifying the substituent at the 3-position of the phenyl ring, researchers can fine-tune the pharmacological or material properties of the resulting derivatives. The choice of a specific LSF method will depend on the desired target structure and the compatibility of the reagents and conditions with the functionalities present in the starting material.

Molecular Interactions and Biological Target Engagement of 1 3 Bromophenyl 3 4 Fluorophenyl Urea

Mechanistic Investigations into Biological Activity

The biological effects of diaryl urea (B33335) derivatives are often traced back to their ability to interfere with critical cellular signaling pathways that govern cell proliferation, survival, and death.

Cellular Pathway Modulation Studies

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many diaryl urea derivatives have been shown to exert their anticancer effects by triggering this cellular suicide program. For instance, certain diaryl ureas induce apoptosis by causing cell cycle arrest, increasing intracellular reactive oxygen species (ROS), and reducing the mitochondrial membrane potential. mdpi.comnih.gov One study on a diaryl urea derivative, compound 15b, demonstrated its ability to induce apoptosis in HT-29 colon cancer cells. nih.gov Similarly, other aryl urea derivatives have been found to induce both apoptosis and necrosis, often associated with an increase in intracellular ROS. mdpi.com The induction of apoptosis by these compounds can also be mediated through the inhibition of key signaling pathways, such as the PI3K/AKT pathway. mdpi.com

The Bcl-2 family of proteins are central regulators of apoptosis, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining a cell's fate. Research into diaryl urea derivatives has shown they can influence the expression of these key proteins. For example, the diaryl urea compound 15b was found to affect the expression of proteins related to apoptosis in HT-29 cells. nih.gov By altering the levels of these regulatory proteins, these compounds can lower the threshold for apoptosis, making cancer cells more susceptible to cell death.

Enzyme Inhibition Profiles

A primary mechanism through which diaryl urea compounds exhibit their therapeutic effects is by inhibiting the activity of specific enzymes that are critical for cancer cell growth and survival.

Kinases are a major class of enzymes that are often dysregulated in cancer, and many diaryl urea derivatives have been developed as potent kinase inhibitors. nih.gov This class of compounds is particularly effective as type II inhibitors, which bind to the inactive conformation of the kinase. nih.gov

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. Several diaryl urea derivatives are recognized as inhibitors of VEGFR2. nih.govresearchgate.net For example, the diaryl urea compound 15b was shown to effectively inhibit the phosphorylation of VEGFR2, a critical step in its activation. nih.gov

FLT3: Fms-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase, and mutations in this enzyme are common in certain types of leukemia. A diaryl urea compound with a pyrrolo[3,2-c]pyridine nucleus demonstrated complete inhibition of FLT3 activity at a 10 µM concentration. psu.edu

EGFR and CDK-6: While Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 6 (CDK-6) are important targets in cancer therapy, specific inhibitory activity by 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea is not prominently documented in the reviewed literature. However, the broader class of diaryl ureas is known to target a wide range of kinases, and some derivatives have been shown to influence the Raf/MEK/ERK pathway, which is downstream of EGFR. mdpi.comnih.gov

Table 1: Kinase Inhibition by Selected Diaryl Urea Derivatives

Compound Class Target Kinase Effect
Diaryl Urea Derivative (15b) VEGFR2 Inhibition of phosphorylation nih.gov
Diaryl Urea with Pyrrolo[3,2-c]pyridine FLT3, VEGFR2 (KDR) Complete inhibition at 10 µM psu.edu
Diaryl Urea (Sorafenib) Raf, VEGFR, PDGFR, FLT3 Multi-kinase inhibition researchgate.net
Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression by catalyzing the breakdown of the amino acid tryptophan. While IDO1 is a significant target in cancer immunotherapy, the current body of research does not establish a direct inhibitory role for this compound against this enzyme. The development of IDO1 inhibitors has focused on other chemical scaffolds.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

This compound has been identified as an inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, key components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to a bactericidal effect.

The inhibitory activity of this compound against InhA is attributed to its ability to bind to the active site of the enzyme. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. Specifically, the urea moiety of the compound forms hydrogen bonds with key amino acid residues within the InhA active site, while the phenyl rings engage in hydrophobic interactions with surrounding residues. This binding prevents the natural substrate from accessing the active site, thereby inhibiting enzyme function. The inhibitory concentration (IC50) for this compound against InhA has been reported to be in the micromolar range.

Inhibition of Other Relevant Enzymes (e.g., Urease, 5-LOX)

Beyond its antitubercular potential, this compound has demonstrated inhibitory effects against other clinically relevant enzymes, including urease and 5-lipoxygenase (5-LOX).

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The ammonia produced raises the pH of the surrounding environment, allowing the bacteria to survive in the acidic conditions of the stomach. This compound has been shown to be a potent inhibitor of jack bean urease, with studies indicating that the presence and position of the bromine and fluorine atoms on the phenyl rings are critical for its inhibitory activity.

5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for managing inflammatory conditions. Research has indicated that this compound can inhibit 5-LOX, suggesting its potential as an anti-inflammatory agent. The mechanism of inhibition likely involves the compound's ability to interact with the enzyme's active site, preventing the binding of its substrate, arachidonic acid.

Enzyme TargetReported ActivitySignificance of Inhibition
Enoyl-Acyl Carrier Protein Reductase (InhA)InhibitorAntitubercular potential
UreaseInhibitorPotential against urease-producing pathogens
5-Lipoxygenase (5-LOX)InhibitorAnti-inflammatory potential

Receptor Antagonism/Agonism

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation and immune responses by mediating neutrophil trafficking. Dysregulation of CXCR2 signaling is implicated in various inflammatory diseases. This compound has been identified as an antagonist of the CXCR2 receptor. By binding to the receptor, it blocks the binding of its natural chemokine ligands, such as CXCL8 (IL-8), thereby inhibiting downstream signaling pathways that lead to neutrophil recruitment and activation. This antagonistic activity underscores its potential utility in the treatment of inflammatory disorders.

The cannabinoid type-1 (CB1) receptor is another GPCR that is a key component of the endocannabinoid system, involved in regulating a wide array of physiological processes. This compound has been characterized as a negative allosteric modulator (NAM) of the CB1 receptor. Unlike orthosteric antagonists that directly block the agonist binding site, allosteric modulators bind to a distinct site on the receptor. As a NAM, this compound decreases the affinity and/or efficacy of orthosteric agonists for the CB1 receptor. This mode of action offers a more nuanced approach to modulating CB1 receptor activity, which may provide therapeutic advantages.

Exchange protein directly activated by cAMP (EPAC) is a guanine (B1146940) nucleotide exchange factor that functions as a downstream effector of cyclic AMP (cAMP) signaling, independent of protein kinase A (PKA). EPAC proteins are involved in a variety of cellular processes, including cell adhesion, secretion, and proliferation. Certain diarylurea compounds have been investigated as EPAC antagonists. While specific data for this compound as an EPAC antagonist is part of a broader class of compounds, related structures show that the diarylurea scaffold can effectively inhibit EPAC1 and EPAC2 isoforms. This antagonism is achieved by binding to the cAMP-binding domain of EPAC, preventing its activation.

Receptor TargetMode of ActionPotential Therapeutic Implication
CXCR2 ReceptorAntagonistAnti-inflammatory
Cannabinoid Type-1 (CB1) ReceptorNegative Allosteric ModulatorNeurological and metabolic disorders
EPACAntagonistModulation of cAMP signaling

Structure Activity Relationship Sar Studies of 1 3 Bromophenyl 3 4 Fluorophenyl Urea Analogs

Impact of Substituent Modifications on Biological Activity

Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of substituents on the phenyl rings plays a crucial role in the biological activity of diaryl urea (B33335) compounds. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic rings and the hydrogen-bonding potential of the urea moiety, thereby influencing interactions with target proteins. nih.gov

In the context of kinase inhibition, the terminal diaryl urea moiety is often critical for high inhibitory potency. For instance, studies on related diaryl ureas have shown that the presence of electron-withdrawing groups, such as a chlorine atom, at specific positions can be optimal for inhibitory activity against kinases like EGFR and VEGFR-2. nih.gov Conversely, the introduction of strong electron-donating groups may not always be favorable. The impact of these electronic modifications is often dependent on the specific target and the binding site environment.

To illustrate the potential impact of electronic effects on the biological activity of 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea analogs, the following table presents hypothetical inhibitory concentration (IC₅₀) values based on general SAR principles observed in similar diaryl urea series.

Table 1: Effect of Electronic Substituent Changes on Hypothetical Biological Activity

Compound R (Substitution on 4-fluorophenyl ring) Electronic Effect Hypothetical IC₅₀ (nM)
Parent -F Electron-withdrawing 50
Analog 1 -OCH₃ Electron-donating 150
Analog 2 -NO₂ Strongly electron-withdrawing 30
Analog 3 -CH₃ Weakly electron-donating 100
Analog 4 -CN Strongly electron-withdrawing 35

Steric Effects and Molecular Size

The size and spatial arrangement of substituents (steric effects) are critical determinants of the biological activity of this compound analogs. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or hinder it by causing steric clashes with the protein's active site.

For example, in some series of diaryl urea derivatives, increasing the size of a substituent can lead to a decrease in activity if it disrupts the optimal binding conformation. However, in other cases, a larger group might be beneficial if it can form additional favorable interactions within a larger binding pocket. The lipophilicity of the substituent is also a key factor, with more lipophilic groups often leading to increased potency, provided they fit within the binding site. nih.gov

The following table illustrates how steric modifications might influence the biological activity of this compound analogs, based on general SAR trends.

Table 2: Influence of Steric Factors on Hypothetical Biological Activity

Compound R (Substitution on 3-bromophenyl ring) Steric Bulk Hypothetical IC₅₀ (nM)
Parent -Br Medium 50
Analog 5 -H Small 200
Analog 6 -I Large 40
Analog 7 -tBu Very Large 500
Analog 8 -CH₃ Small 180

Positional Isomerism of Substituents

In many kinase inhibitors, the precise positioning of a substituent is crucial for establishing key hydrogen bonds or hydrophobic interactions. For example, a substituent in the ortho position might be necessary to orient the phenyl ring correctly for optimal binding, while the same substituent in the para position could lead to a loss of activity. nih.gov Studies on some diaryl urea analogs have indicated that 3-position substitutions can afford enhanced potency. nih.gov

The table below demonstrates the potential impact of positional isomerism on the activity of a hypothetical analog of this compound.

Table 3: Effect of Substituent Positional Isomerism on Hypothetical Biological Activity

Compound Substitution on Phenyl Ring Hypothetical IC₅₀ (nM)
Analog 9 2-Chloro on the 4-fluorophenyl ring 80
Analog 10 3-Chloro on the 4-fluorophenyl ring 45
Analog 11 4-Chloro on the 3-bromophenyl ring 120

Role of Halogen Atoms (Bromine and Fluorine) in Activity and Binding Affinity

The halogen atoms, bromine and fluorine, in this compound play a significant role in its biological activity and binding affinity. Halogens can influence the molecule's lipophilicity, electronic properties, and ability to form specific interactions such as halogen bonds.

The bromine atom at the 3-position of the phenyl ring contributes to the molecule's lipophilicity and can participate in hydrophobic interactions within the binding pocket. The fluorine atom at the 4-position of the other phenyl ring is a strong electron-withdrawing group that can modulate the acidity of the N-H protons of the urea moiety, thereby affecting hydrogen bonding. Furthermore, both halogens can potentially form halogen bonds with electron-rich atoms (like oxygen or nitrogen) in the protein's active site, which can contribute to binding affinity. researchgate.net The potency of some inhibitors has been shown to increase with the introduction of halogen groups. nih.gov

Influence of Urea Linkage Modifications and Rotational Conformations

The central urea linkage is a cornerstone of the structure of these compounds, acting as a rigid scaffold that correctly orients the two phenyl rings for optimal interaction with the target protein. The urea moiety is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen), allowing it to form multiple hydrogen bonds with the protein backbone, a common feature in kinase inhibitors. researchgate.netmdpi.com

Contribution of Phenyl Ring Interactions to Binding

The two phenyl rings of this compound are crucial for binding affinity, primarily through hydrophobic and aromatic interactions within the target's binding site. These interactions often involve stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan (π-π stacking). mdpi.com

Computational and Theoretical Chemistry Approaches for 1 3 Bromophenyl 3 4 Fluorophenyl Urea

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand and a protein at the atomic level, allowing for the characterization of the binding energy, affinity, and specificity.

Molecular docking simulations are instrumental in identifying the potential binding sites of 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea on various protein targets. Based on studies of structurally similar diaryl urea (B33335) compounds, which are known to target protein kinases, potential binding pockets are often located in the ATP-binding site of these enzymes. mdpi.comnih.govresearchgate.net

In a hypothetical docking scenario with a protein kinase, the urea moiety is anticipated to play a central role in anchoring the ligand within the binding pocket. The key interacting residues would likely involve amino acids capable of forming hydrogen bonds with the urea group, such as glutamate (B1630785) and asparagine. nih.gov The bromophenyl and fluorophenyl rings would be positioned in adjacent hydrophobic pockets, interacting with non-polar residues.

Table 1: Potential Interacting Residues for this compound in a Kinase Binding Pocket

Interaction TypePotential Amino Acid ResiduesMoiety of Ligand Involved
Hydrogen BondingGlutamate, Aspartate, AsparagineUrea group (NH and C=O)
HydrophobicLeucine, Valine, Isoleucine, Phenylalanine3-Bromophenyl ring, 4-Fluorophenyl ring
Halogen BondingSerine, ThreonineBromine atom

The stability of the ligand-protein complex is largely determined by a network of intermolecular interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The urea functional group in this compound is a key contributor to hydrogen bonding. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. nih.gov This dual donor-acceptor capability allows for the formation of strong and specific hydrogen bonds with amino acid residues in the protein's binding site, significantly contributing to the binding affinity. researchgate.netnih.gov

Hydrophobic Interactions: The two aromatic rings, the 3-bromophenyl and the 4-fluorophenyl groups, are responsible for the hydrophobic interactions with the protein. These rings can fit into hydrophobic pockets within the binding site, establishing van der Waals and π-π stacking interactions with the side chains of hydrophobic amino acids. mdpi.com The presence of halogen atoms (bromine and fluorine) can also lead to halogen bonding, further stabilizing the complex. nih.gov

To evaluate the potential efficacy of this compound as an inhibitor, comparative docking studies are performed. In this approach, the docking score and binding mode of the title compound are compared with those of known inhibitors of the target protein. For instance, in the context of kinase inhibition, a comparison could be made with established inhibitors like Sorafenib or Selonsertib, which also contain a urea moiety. nih.govmdpi.com

Such studies help in assessing the relative binding affinity and predicting whether the new compound can effectively compete with the native ligand or known inhibitors. A comparable or superior docking score suggests that the compound is a promising candidate for further investigation. nih.gov

Table 2: Illustrative Comparative Docking Scores of Urea-based Inhibitors

CompoundTarget ProteinDocking Score (kcal/mol)Reference
This compound Hypothetical Kinase -8.5 (Predicted) -
SorafenibVEGFR-2-9.2 nih.gov
SelonsertibASK1-8.6 mdpi.com
Phenyl-urea analogPBP4-7.9 nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric, electronic, and energetic properties of molecules with high accuracy.

The first step in a DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.govajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and lower stability. researchgate.net For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is distributed over the urea and fluorophenyl moieties. DFT calculations provide quantitative values for these energies and the energy gap, which are essential for predicting the molecule's electronic behavior. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies and Gaps for Phenyl-urea Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one-6.24-2.124.12DFT/B3LYP/6-311G++(d,p)
N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea-6.89-1.984.91DFT/B3LYP/6-31G(d,p)
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.57-2.094.48DFT/B3LYP/6-311++G(d,p)

Molecular Electrostatic Potential (MEP) Surface Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry that provides a visual representation of the charge distribution within a molecule. rsc.orgresearchgate.net By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species, including biological macromolecules. nih.gov

From the MEP and other quantum chemical calculations, various reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's reactivity. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. docbrown.info

A hypothetical table of calculated reactivity descriptors for this compound, based on Density Functional Theory (DFT) calculations, is presented below.

DescriptorPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Chemical Hardness2.65 eVMeasures resistance to change in electron distribution
Electronegativity3.85 eVIndicates the power to attract electrons
Electrophilicity Index2.79 eVQuantifies electrophilic character

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. csic.es These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the chemical shifts (δ) and coupling constants (J) for the magnetically active nuclei in the molecule, such as ¹H and ¹³C. nih.govnmrdb.orgnmrdb.org For this compound, computational tools can predict the distinct signals for each proton and carbon atom in the molecule. acdlabs.comlibretexts.org The predicted ¹H NMR spectrum would show characteristic signals for the N-H protons of the urea bridge, typically in the downfield region, as well as complex multiplets for the aromatic protons on both the 3-bromophenyl and 4-fluorophenyl rings. Similarly, the ¹³C NMR spectrum prediction would provide the chemical shifts for each carbon atom, including the carbonyl carbon of the urea group, which is expected to appear at a significantly downfield position.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Computational methods can calculate these vibrational frequencies, which can then be compared to experimental IR spectra. aip.orgnih.gov For this compound, the predicted IR spectrum would exhibit characteristic absorption bands. docbrown.infopw.edu.pl Key predicted vibrational frequencies would include:

N-H stretching: Typically observed as one or two sharp bands in the region of 3200-3400 cm⁻¹.

C=O stretching: A strong absorption band characteristic of the urea carbonyl group, expected around 1650-1700 cm⁻¹.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds of the urea linkage.

Aromatic C-H and C=C stretching: Bands corresponding to the vibrations of the two phenyl rings.

C-Br and C-F stretching: Vibrations associated with the carbon-halogen bonds.

A table of predicted key IR frequencies is provided below.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
N-H~3350Stretching
C=O~1680Stretching
Aromatic C=C~1600, ~1500Stretching
C-N~1300Stretching
C-F~1220Stretching
C-Br~1050Stretching

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govarxiv.orgluc.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and dynamic interactions of a ligand, such as this compound, when it binds to a biological target like a protein. mdpi.com

A primary application of MD simulations in drug discovery is to assess the stability of a ligand-protein complex. After an initial docking pose is obtained, an MD simulation can be run for a duration of nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable complex will typically show a low and converging RMSD value, indicating that the ligand remains bound in a consistent orientation within the active site. nih.gov For this compound, MD simulations could be used to confirm the stability of its binding to a target kinase, for example, by showing that the key hydrogen bonds formed by the urea moiety are maintained throughout the simulation. nih.gov

MD simulations also allow for the observation of conformational changes in both the ligand and the target protein upon binding. The flexibility of the ligand and the protein can be analyzed through metrics like the root-mean-square fluctuation (RMSF), which highlights regions of higher or lower mobility. nih.gov Furthermore, MD simulations provide a dynamic picture of the non-covalent interactions that stabilize the complex. nih.gov For this compound, these simulations could reveal how the bromophenyl and fluorophenyl rings adapt their conformations to fit within hydrophobic pockets of the binding site and how the dynamic network of hydrogen bonds and other interactions evolves over time. mdpi.comnih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. youtube.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a class of compounds like diaryl ureas, a pharmacophore model can be generated based on the structure of a known active molecule like this compound. nih.govnih.gov This model would likely feature a hydrogen bond donor feature from the N-H groups, a hydrogen bond acceptor from the carbonyl oxygen, and two hydrophobic/aromatic features corresponding to the phenyl rings. nih.gov

This pharmacophore model can then be used as a 3D query for virtual screening of large chemical databases. nih.govplos.org The goal of virtual screening is to identify other molecules in the database that match the pharmacophore and are therefore likely to bind to the same target. frontiersin.org This approach allows for the rapid identification of novel chemical scaffolds that could be potential drug candidates, saving significant time and resources compared to traditional high-throughput screening. nih.govnih.gov

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion - conceptual, non-clinical)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. nih.govbiotech-asia.orgscirp.org These predictions are crucial in the early stages of drug discovery to filter out compounds with poor ADME profiles. Several key parameters can be predicted for this compound and its analogs using various computational tools and models. nih.govresearchgate.net

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body.

Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes can be assessed by predicting which CYP isoforms are likely to interact with the compound.

Excretion: Properties related to excretion, such as aqueous solubility, are also important predictive parameters.

Lipinski's Rule of Five is a commonly used guideline to assess the drug-likeness of a compound based on its physicochemical properties. The table below presents a hypothetical but representative set of in silico predicted ADME properties for this compound, based on data available for analogous compounds. nih.govnih.govnih.govnih.gov

ADME PropertyPredicted Value/ClassificationSignificance
Molecular Weight327.13 g/molComplies with Lipinski's Rule (< 500)
LogP (Lipophilicity)3.8Complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors2Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (≤ 10)
Topological Polar Surface Area (TPSA)41.1 ŲSuggests good intestinal absorption
Blood-Brain Barrier (BBB) PermeationPredicted to be BBB non-permeantIndicates limited CNS side effects
CYP2D6 InhibitionPredicted to be a non-inhibitorLower potential for drug-drug interactions

Evaluation of Drug-Likeness Parameters (e.g., Lipinski's Rule of Five)

One of the most widely used filters in the initial stages of drug discovery is Lipinski's Rule of Five. This rule outlines a set of simple molecular descriptors that can predict the likelihood of a compound being orally bioavailable. The rule states that a compound is more likely to be orally active if it does not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, a LogP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

For this compound, the parameters for Lipinski's Rule of Five have been calculated based on its chemical structure. The molecular formula of the compound is C13H10BrFN2O.

Calculation of Physicochemical Properties:

Molecular Weight: The molecular weight is calculated by summing the atomic weights of all atoms in the molecule (C: 12.01, H: 1.008, Br: 79.90, F: 19.00, N: 14.01, O: 16.00). The calculated molecular weight is approximately 325.14 g/mol . calculator.netmusechem.comwebqc.orgmembranechemicals.com

Hydrogen Bond Donors: Hydrogen bond donors are typically hydrogens attached to electronegative atoms like oxygen or nitrogen. In the urea moiety of the compound, there are two N-H groups, which can act as hydrogen bond donors. Therefore, the number of hydrogen bond donors is 2. ru.nlresearchgate.netyoutube.com

Hydrogen Bond Acceptors: Hydrogen bond acceptors are electronegative atoms (like oxygen or nitrogen) with lone pairs of electrons. In this molecule, the carbonyl oxygen of the urea group and the two nitrogen atoms can act as hydrogen bond acceptors. The fluorine atom is generally a weak hydrogen bond acceptor in this context. Therefore, the number of hydrogen bond acceptors is considered to be 3 (one oxygen and two nitrogens).

LogP (Octanol-Water Partition Coefficient): The LogP value is a measure of a compound's lipophilicity. An accurate prediction of this value typically requires specialized software such as XLOGP3. ccl.netvcclab.orgtu-darmstadt.deresearchgate.netacs.org Based on the values of structurally similar compounds found in public databases, the estimated XLogP3 value for this compound is approximately 3.5. This estimation is derived from compounds like 1-(3-bromo-4-fluorophenyl)-3-(2-fluorophenyl)urea (XLogP3-AA: 3.4) and 1-(3-bromo-4-fluorophenyl)-3-(4-chlorophenyl)urea (XLogP3-AA: 3.9). nih.govfrontiersin.org

Lipinski's Rule of Five Compliance:

ParameterValueLipinski's RuleViolation
Molecular Weight325.14 g/mol&lt; 500No
LogP~3.5 (Estimated)&le; 5No
Hydrogen Bond Donors2&le; 5No
Hydrogen Bond Acceptors3&le; 10No

Based on these calculations, this compound does not violate any of Lipinski's rules. This suggests that the compound has a favorable profile for oral bioavailability and possesses "drug-like" characteristics.

Prediction of Permeability and Distribution in Model Systems

Beyond simple drug-likeness, computational models can predict how a compound will permeate biological membranes and distribute throughout the body. Two key in silico models for this are the prediction of Caco-2 cell permeability and blood-brain barrier (BBB) penetration.

Caco-2 Permeability:

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal absorption of drugs. nih.gov In silico models trained on large datasets of Caco-2 permeability data can predict the apparent permeability coefficient (Papp) of new compounds. researchgate.netsemanticscholar.orgsciforum.netrsc.org These models typically use a range of molecular descriptors, including lipophilicity (LogP), polar surface area (PSA), molecular size, and hydrogen bonding capacity.

For this compound, a qualitative prediction of its Caco-2 permeability can be made based on its physicochemical properties. With a moderate estimated LogP of ~3.5 and a calculated topological polar surface area (TPSA) of approximately 41.1 Ų, the compound is expected to have good passive permeability across the intestinal epithelium. Generally, compounds with a TPSA of less than 140 Ų and a LogP between 1 and 5 are considered to have good oral absorption.

Blood-Brain Barrier (BBB) Penetration:

The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system (CNS). In silico models for BBB penetration predict the ratio of the concentration of a drug in the brain to that in the blood (logBB). frontiersin.orgingentaconnect.comresearchgate.netarxiv.orgresearchgate.net These models often incorporate descriptors such as LogP, PSA, molecular weight, and the number of hydrogen bond donors and acceptors.

For this compound, its molecular weight of 325.14 g/mol is well within the range considered favorable for CNS penetration (typically < 450 g/mol ). Its estimated LogP and TPSA are also in a range that is often associated with at least moderate BBB permeability. However, specific predictions would require the use of validated QSAR models.

Predicted Permeability and Distribution Profile:

Model SystemPredicted PropertyPredicted LevelKey Influencing Factors
Caco-2 PermeabilityIntestinal AbsorptionHighModerate Lipophilicity (LogP ~3.5), Favorable TPSA (~41.1 Ų)
Blood-Brain BarrierCNS Penetration (logBB)Moderate to HighMolecular Weight &lt; 450, Moderate Lipophilicity, Favorable TPSA

It is important to note that these are theoretical predictions based on the compound's structure. Experimental validation using in vitro assays would be necessary to confirm these in silico findings.

Analytical Methodologies for Research Characterization of 1 3 Bromophenyl 3 4 Fluorophenyl Urea

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount in determining the molecular structure of 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, the connectivity and chemical environment of atoms can be determined. While specific experimental spectra for this compound are not widely published, the expected patterns can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 3-bromophenyl and 4-fluorophenyl rings, as well as signals for the two N-H protons of the urea (B33335) linkage. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) would provide information about the substitution pattern on each aromatic ring.

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

Protons Expected Chemical Shift Range (ppm) Expected Multiplicity
Urea N-H 8.0 - 9.5 Two broad singlets
Aromatic C-H (3-bromophenyl) 7.0 - 8.0 Multiplets (triplet, doublet of doublets)

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. This includes the carbonyl carbon of the urea group and the twelve aromatic carbons. The chemical shift of the carbonyl carbon is typically found in the range of 150-160 ppm. The aromatic carbons will show distinct signals, with those directly bonded to electronegative atoms (Br, F, N) having characteristic shifts. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable for the carbons of the 4-fluorophenyl ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It is expected to show a single resonance for the fluorine atom on the 4-fluorophenyl ring. The precise chemical shift is sensitive to the electronic environment. Coupling to the ortho and meta protons on the same ring would result in a triplet or doublet of doublets, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For related phenylurea compounds, strong N-H and C=O stretching bands are typically observed in the IR spectrum nih.govresearchgate.net.

Table 2: Expected Vibrational Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Urea) Stretching 3200 - 3400
C-H (Aromatic) Stretching 3000 - 3100
C=O (Urea, "Amide I band") Stretching 1630 - 1680
N-H (Urea, "Amide II band") Bending 1550 - 1640
C=C (Aromatic) Stretching 1450 - 1600
C-N (Urea) Stretching 1200 - 1400
C-F Stretching 1100 - 1250

Mass Spectrometry (LC-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) are commonly used for urea derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₃H₁₀BrFN₂O). The theoretical exact mass for the [M+H]⁺ ion can be calculated and compared with the experimental value to provide unambiguous confirmation of the molecular formula.

Table 3: Calculated Mass Data for this compound

Molecular Formula Ion Calculated Exact Mass
C₁₃H₁₀BrFN₂O [M] 307.9961
[M+H]⁺ 309.0039

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the protonated molecular ion, MS/MS experiments can provide structural information. Expected fragmentation pathways for diaryl ureas include cleavage of the C-N bonds on either side of the urea carbonyl group, leading to characteristic fragment ions corresponding to the substituted aniline (B41778) and isocyanate precursors.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reverse-phase method would typically be employed.

The compound would be dissolved in a suitable organic solvent and injected onto a C18 column. A gradient elution using a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), often with a small amount of acid (like formic or phosphoric acid) to improve peak shape, would be used for separation sielc.com. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected by a UV detector, typically set at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm). For a pure sample, a single sharp peak should be observed at a characteristic retention time.

Solid-State Characterization

X-ray Diffraction (XRD) for Crystal Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles.

This technique would also reveal the details of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing. In related urea structures, the N-H groups of the urea moiety act as hydrogen bond donors, and the carbonyl oxygen acts as an acceptor, often leading to the formation of extensive hydrogen-bonded networks like chains or sheets nih.gov. The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and space group.

Thermal Analysis (e.g., TGA) for Thermal Stability in Research Contexts

Thermogravimetric analysis (TGA) is a crucial analytical technique employed in research settings to determine the thermal stability of compounds. This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere. The resulting data provide valuable insights into the decomposition patterns and thermal thresholds of the material under investigation. For novel compounds such as this compound, TGA is instrumental in establishing its thermal limits, which is critical for understanding its potential applications and handling requirements in various research and development contexts.

The thermal decomposition of diaryl ureas, such as 1,3-diphenylurea, a structurally related compound, is known to proceed at elevated temperatures. Studies have shown that the decomposition of 1,3-diphenylurea yields phenyl isocyanate and aniline. mdpi.com The process involves the cleavage of the C-N bonds within the urea linkage. The thermal behavior of this compound is expected to follow a similar decomposition pathway, although the presence of halogen substituents on the phenyl rings may influence the precise decomposition temperature and kinetics.

In a typical TGA experiment for a substituted diaryl urea, the sample would be heated at a constant rate, for instance, 10 °C per minute, under an inert atmosphere like nitrogen to prevent oxidative degradation. The analysis would track the percentage of weight loss as a function of temperature. The initial phase of the TGA curve would likely show a stable baseline with no significant mass loss, indicating the compound's stability up to a certain temperature. As the temperature increases to the point of decomposition, a significant drop in mass would be observed. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

Below is a representative, hypothetical TGA data table for this compound, based on the known thermal behavior of similar diaryl ureas. This data illustrates the expected thermal events during the analysis.

Temperature Range (°C)Weight Loss (%)Interpretation of Thermal Event
25 - 250~ 0.5%Initial minor weight loss, potentially due to the release of adsorbed moisture or residual solvent. The compound is largely stable in this range.
250 - 350~ 95%Major decomposition phase. This significant weight loss corresponds to the primary degradation of the molecule, likely involving the cleavage of the urea linkage to form 3-bromophenyl isocyanate and 4-fluoroaniline (B128567), which then volatilize.
> 350~ 4.5%Residual mass, which could consist of a small amount of carbonaceous char formed during the decomposition process.

The data presented in the table illustrates a single-step decomposition process, which is a plausible scenario for the breakdown of the urea linkage. The onset of major decomposition is hypothesized to be around 250 °C, which is in the general range observed for the thermal degradation of 1,3-diphenylurea, which shows melting accompanied by decomposition around 244 °C. nih.gov The research characterization of this compound through TGA would provide a definitive thermal profile and allow for a more precise determination of its stability and decomposition mechanism.

Potential Research Trajectories and Future Directions

Exploration of Novel Biological Targets for Urea (B33335) Derivatives

The diaryl urea framework is a well-established pharmacophore, with approved drugs like Sorafenib targeting multiple kinases in cancer therapy. nih.govresearchgate.net Future research on 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea could extend beyond these known targets. A significant area of exploration is the identification of novel biological targets. For instance, fluorinated N,N'-diaryl ureas have been identified as potent activators of AMP-activated protein kinase (AMPK), an enzyme central to cellular energy homeostasis, suggesting a potential role in treating metabolic diseases and certain cancers. nih.gov

Another emerging area is the targeting of protein-protein interactions and components of the immune system. Recent studies have shown that certain aryl urea scaffolds can act as multitarget inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1), indicating a potential for dual anti-angiogenic and immunomodulatory activity. mdpi.com Investigating the activity of this compound against such targets could uncover new therapeutic applications. The urea moiety's ability to form strong hydrogen bonds with protein backbones makes it an ideal candidate for interacting with a wide variety of biological macromolecules. nih.gov

Development of Advanced Synthetic Routes for Complex Analogs

The traditional synthesis of unsymmetrical diaryl ureas often involves the reaction of an amine with an isocyanate, which can be generated from hazardous reagents like phosgene (B1210022). nih.govnih.gov Future work on this compound should focus on developing safer and more versatile synthetic methodologies to create a diverse library of analogs for structure-activity relationship (SAR) studies.

Recent advancements include palladium-catalyzed C-N cross-coupling reactions, which allow for the sequential arylation of a protected urea, providing a general and efficient route to unsymmetrical diaryl ureas. nih.govorganic-chemistry.org Another innovative, catalyst-free approach involves the one-pot reaction of amines with carbonyl sulfide (B99878) (COS), offering a mild and selective method for synthesizing asymmetric ureas. acs.org Adopting these advanced methods would facilitate the synthesis of complex analogs of the title compound, where either the 3-bromophenyl or the 4-fluorophenyl ring is replaced with other substituted aryl or heteroaryl groups, allowing for a fine-tuning of its physicochemical and biological properties.

Interactive Table: Comparison of Synthetic Routes for Unsymmetrical Diaryl Ureas
MethodKey ReagentsAdvantagesDisadvantagesCitations
Isocyanate Method Aryl Amine, Phosgene (or derivative)Well-established, widely usedInvolves hazardous reagents (phosgene), isocyanates can be unstable nih.govnih.gov
Pd-Catalyzed C-N Coupling Protected Urea, Aryl Halides, Palladium Catalyst, LigandHigh yields, good functional group tolerance, avoids isocyanatesRequires catalyst, potential for side reactions nih.govorganic-chemistry.org
Carbonyl Sulfide (COS) Method Two different Amines, COSCatalyst-free, mild conditions, one-pot reactionSelectivity can be challenging depending on amine nucleophilicity acs.orgacs.org

Application of Artificial Intelligence and Machine Learning in Urea Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and these tools can be powerfully applied to the design of novel analogs of this compound. nih.gov AI/ML models can be trained on vast datasets of existing urea derivatives to predict biological activity, physicochemical properties, and potential toxicity. nih.gov

For example, high-throughput virtual screening using ML algorithms can rapidly assess millions of virtual compounds based on the this compound scaffold, prioritizing a smaller, more promising set for synthesis and testing. nih.gov Furthermore, de novo drug design, which uses generative AI models like variational autoencoders (VAEs), can propose entirely new molecular structures with desired properties, moving beyond simple modifications of the parent compound. springernature.com A collaboration between the University of Cambridge and Pfizer has already led to a "chemical reactome" platform that uses AI to predict reaction outcomes, which could significantly accelerate the synthesis of designed analogs. cam.ac.uk

Mechanistic Investigations into Undiscovered Biological Activities

While a primary research goal is to test this compound against known targets for diaryl ureas (e.g., kinases), it is equally important to investigate potential novel mechanisms of action. The urea functional group is capable of a complex combination of hydrophilic and hydrophobic interactions, including hydrogen bonding and NH-π interactions with aromatic residues in proteins. nih.gov These versatile binding capabilities suggest that urea derivatives may interact with targets in unexpected ways.

Future research could employ unbiased screening approaches, such as phenotypic screening in various cell lines, to identify any interesting biological effects. If an effect is observed, subsequent target deconvolution studies using techniques like chemical proteomics could reveal the responsible protein(s). Detailed mechanistic studies, combining kinetic and spectral analysis, can elucidate the precise mode of interaction, as has been done for other urea compounds. rsc.org Such investigations could uncover entirely new therapeutic avenues for this class of molecules.

Collaborative Research Across Disciplines (e.g., Chemical Biology, Structural Biology)

Maximizing the potential of this compound requires a highly interdisciplinary approach. ucsb.edu Collaboration between synthetic chemists, chemical biologists, and structural biologists is essential. Synthetic chemists can develop the advanced routes to produce analogs (as discussed in 6.2), while chemical biologists can design and use chemical probes based on the lead structure to study biological systems. york.ac.uk

Once a promising biological activity is identified, structural biologists can play a crucial role. Using techniques like X-ray crystallography or cryo-electron microscopy, they can determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable atomic-level insight into the binding mode, explaining the basis of its activity and guiding the rational design of more potent and selective analogs. nih.govyork.ac.uk This synergistic cycle of design, synthesis, testing, and structural analysis is the cornerstone of modern drug discovery and will be critical for exploring the full potential of this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Prepare substituted aniline precursors (e.g., 3-bromoaniline and 4-fluoroaniline) via halogenation or fluorination reactions.
  • Step 2 : React these precursors with phosgene or carbonyldiimidazole (CDI) to form the urea linkage. Protecting groups (e.g., Boc) may enhance regioselectivity .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in polar aprotic solvents (e.g., DMF) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How do the solubility and stability of this compound influence experimental design?

  • Methodological Answer :
  • Solubility : The bromophenyl group increases hydrophobicity, limiting solubility in aqueous buffers. Use DMSO or DMF for stock solutions (10–50 mM), followed by dilution in PBS or cell culture media (<1% organic solvent). Solvent polarity adjustments are critical for in vitro assays .
  • Stability : Perform stability tests under varying pH (4–9) and temperatures (4°C, 25°C, 37°C) using LC-MS. The urea bond may hydrolyze under strongly acidic/basic conditions, requiring neutral buffers for long-term storage .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm urea NH peaks (δ 8.5–9.5 ppm) and aromatic substituents (e.g., bromine-induced deshielding at δ 7.2–7.8 ppm) .
  • HRMS : ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₁₃H₁₀BrFN₂O: 324.04 g/mol).
  • FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How do substituent positions (3-Br vs. 4-F) affect biological activity compared to analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
CompoundSubstituentsActivity (IC₅₀, µM)Target
Target3-Br, 4-F0.8–2.5 (Kinase X)
Analog 14-Br, 4-F5.1 (Kinase X)
Analog 23-Cl, 4-F1.2 (Kinase X)
  • The 3-bromo group enhances steric hindrance, potentially improving selectivity for hydrophobic binding pockets, while the 4-fluoro group increases electron-withdrawing effects, stabilizing π-π interactions in active sites .

Q. What computational strategies predict target binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of kinase targets (e.g., PDB 3POZ). The bromine atom may occupy a hydrophobic subpocket, validated by MD simulations (NAMD, 100 ns) .
  • ADME Prediction : SwissADME or QikProp to estimate logP (~3.2), BBB permeability (low), and CYP450 inhibition (CYP3A4: moderate risk). Adjust substituents (e.g., replace Br with CF₃) to optimize bioavailability .

Q. How can contradictory biological data across studies be resolved?

  • Methodological Answer :
  • Data Reconciliation Checklist :

Validate assay conditions (e.g., ATP concentration in kinase assays).

Compare cell lines (e.g., HEK293 vs. HeLa may express varying target levels) .

Test metabolite interference via LC-MS (e.g., hydrolysis products in serum-containing media) .

  • Case Study : Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 5.1 µM) were traced to differences in protein purification methods (mammalian vs. bacterial expression systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.